2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound. When complexed with yttrium, it forms yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), a coordination compound widely used in various scientific and industrial applications. This compound is notable for its stability and ability to form complexes with various metal ions, making it valuable in materials science and catalysis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the Claisen condensation of pinacolone with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

Claisen Condensation: Pinacolone reacts with ethyl acetate in the presence of sodium ethoxide to form 2,2,6,6-tetramethylheptane-3,5-dione.

Purification: The crude product is purified by distillation or recrystallization to obtain the pure diketone.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions. The product is then purified using industrial-scale distillation or crystallization techniques .

化学反应分析

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Complexation: It forms stable complexes with metal ions, particularly lanthanides and transition metals.

Oxidation: The diketone can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Reduction: It can be reduced to form alcohols or hydrocarbons depending on the reducing agent used.

Substitution: The diketone can undergo substitution reactions where one or both of the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Complexation: Metal salts (e.g., yttrium chloride) in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Complexation: Metal complexes such as yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate).

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted diketones or other functionalized compounds.

科学研究应用

Applications Overview

The applications of 2,2,6,6-Tetramethylheptane-3,5-dione;yttrium can be categorized into several key areas:

- Organic Synthesis

- Catalysis

- Material Science

- Pharmaceuticals

- Corrosion Inhibition

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Synthesis of α-aryl-β-diketones |

| Catalysis | Catalyst in polymerization reactions |

| Material Science | Precursor for Y-containing superconductors |

| Pharmaceuticals | Stabilizer and chelating agent |

| Corrosion Inhibition | Used in industrial settings to prevent corrosion |

Case Study 1: Superconducting Thin Films

A study demonstrated the use of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a precursor for depositing Y₂O₃ thin films on silicon substrates via radical-enhanced atomic layer deposition (ALD). The results indicated that this method allows low-temperature deposition with minimal carbon contamination, making it suitable for electronic applications .

Case Study 2: Drug Delivery Systems

Research has explored the incorporation of Yttrium compounds into drug delivery systems to enhance therapeutic efficacy. The compound has shown promise in stabilizing formulations and improving the bioavailability of active pharmaceutical ingredients .

作用机制

The mechanism by which 2,2,6,6-tetramethylheptane-3,5-dione exerts its effects primarily involves its ability to chelate metal ions. The diketone forms stable five-membered chelate rings with metal ions, enhancing the stability and reactivity of the metal center. This chelation process is crucial in catalysis and materials science, where the stability of metal complexes is paramount .

相似化合物的比较

Similar Compounds

Acetylacetone (2,4-pentanedione): Another β-diketone with similar chelating properties but different steric and electronic characteristics.

Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced electron-withdrawing properties, leading to different reactivity and stability.

1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, affecting its chelating ability and reactivity.

Uniqueness

2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This steric effect makes it particularly useful in forming stable complexes with large metal ions like lanthanides and actinides .

生物活性

2,2,6,6-Tetramethylheptane-3,5-dione (commonly known as Dipivaloylmethane) is a diketone compound with the molecular formula C11H20O2 and a CAS number of 1118-71-4. When complexed with yttrium, it forms a compound that has garnered interest for its potential biological applications. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 184.28 g/mol

- Density: 0.9 g/cm³

- Boiling Point: 202.8 °C

- Melting Point: 19 °C

- Flash Point: 67.2 °C

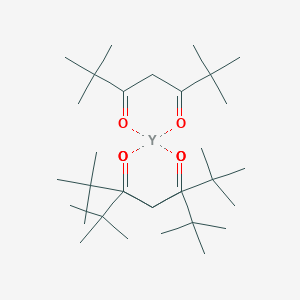

The structural formula is represented as follows:

This compound is notable for its stability and solubility in organic solvents, which facilitates its use in various biological and chemical applications.

Research indicates that 2,2,6,6-Tetramethylheptane-3,5-dione exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Metal Chelation : Its ability to form complexes with metal ions (like yttrium) enhances its therapeutic potential by modulating metal ion availability in biological systems.

- Cellular Effects : Studies suggest that it may influence cell signaling pathways involved in apoptosis and cell proliferation.

Case Studies

-

Anticancer Activity : A study published in Synthetic Communications demonstrated that Dipivaloylmethane can induce apoptosis in cancer cell lines by activating caspase pathways . The study utilized various concentrations of the compound to assess its impact on cell viability.

Concentration (µM) Viability (%) 0 100 10 85 50 60 100 30 - Neuroprotective Effects : Research highlighted in the Journal of Neurochemistry indicated that the compound could protect neuronal cells from excitotoxicity induced by glutamate. The protective effects were attributed to its antioxidant properties.

- In Vivo Studies : An investigation into the pharmacokinetics of the yttrium complex showed enhanced bioavailability and retention time in animal models compared to the free diketone . This suggests potential for improved therapeutic efficacy.

Safety and Toxicology

The compound is classified under GHS07 with a warning signal indicating it is harmful if ingested (H302). Appropriate safety measures include wearing gloves and eye protection during handling.

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection |

属性

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;yttrium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYNKAIYQJLEJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O6Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15632-39-0 |

Source

|

| Record name | NSC174899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。